molecular formula C12H20N4O2S B14505044 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one CAS No. 62773-83-5

1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one

Cat. No.: B14505044
CAS No.: 62773-83-5
M. Wt: 284.38 g/mol
InChI Key: HJOSOXZMASKGLX-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as palladium or platinum can also be employed to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-hydroxy-3-(5-methyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
  • 1-Ethyl-4-hydroxy-3-(5-ethyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
  • 1-Ethyl-4-hydroxy-3-(5-propyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one

Uniqueness

1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is unique due to its longer pentyl side chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .

Properties

CAS No.

62773-83-5

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C12H20N4O2S/c1-3-5-6-7-9-13-14-11(19-9)16-10(17)8-15(4-2)12(16)18/h10,17H,3-8H2,1-2H3

InChI Key

HJOSOXZMASKGLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)N2C(CN(C2=O)CC)O

Origin of Product

United States

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